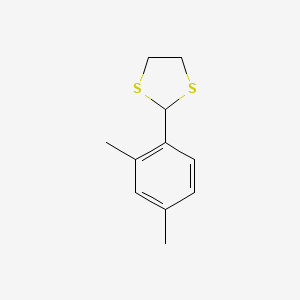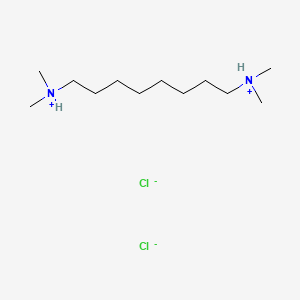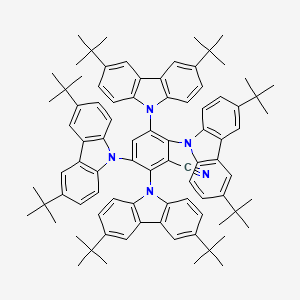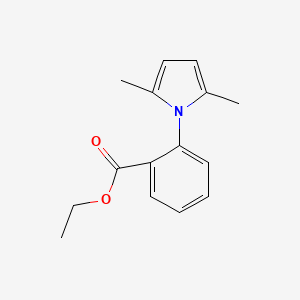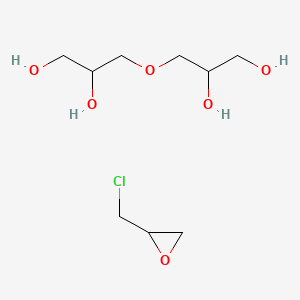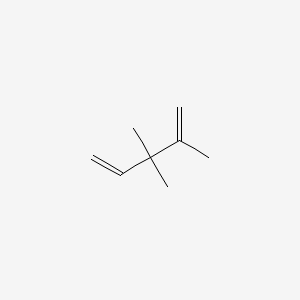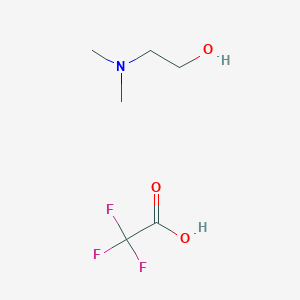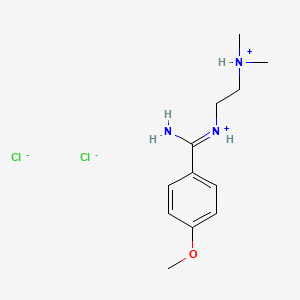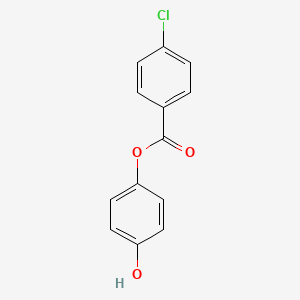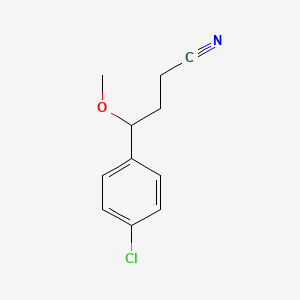
1,4-Cycloundecanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cycloundecanedione: is an organic compound with the molecular formula C11H18O2 . It is a cyclic diketone, meaning it contains two ketone groups within a ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Cycloundecanedione can be synthesized through several methods. One common approach involves the cyclization of linear diketones under acidic or basic conditions. For example, the cyclization of 1,10-decanedione in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. One method includes the hydrogenation of cycloundecene-1,4-dione using a palladium catalyst under high pressure and temperature .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Cycloundecanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted cycloundecanedione derivatives.
Aplicaciones Científicas De Investigación
1,4-Cycloundecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism of action of 1,4-Cycloundecanedione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, potentially resulting in biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedione: A smaller cyclic diketone with similar chemical properties but a different ring size.
1,4-Cyclooctanedione: Another cyclic diketone with an eight-membered ring.
1,4-Cyclododecanedione: A larger cyclic diketone with a twelve-membered ring .
Uniqueness
1,4-Cycloundecanedione is unique due to its eleven-membered ring structure, which provides distinct steric and electronic properties compared to other cyclic diketones. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Propiedades
Número CAS |
27567-76-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
cycloundecane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2 |
Clave InChI |
QDEUSKVYKASGCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(=O)CCC(=O)CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


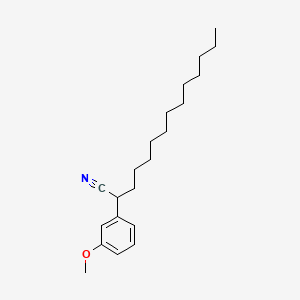
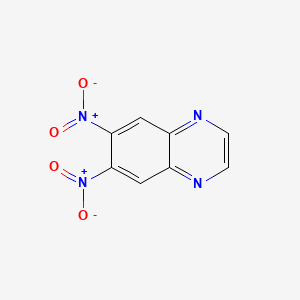
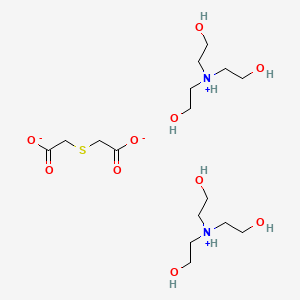
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
